Methyl 5-amino-2-bromophenylacetate
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Overview
Description
Methyl 5-amino-2-bromophenylacetate is an organic compound with the molecular formula C9H10BrNO2 and a molar mass of 244.09 g/mol It is a derivative of phenylacetate, featuring an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-bromophenylacetate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-bromophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-amino-2-bromophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-bromophenylacetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-chlorophenylacetate
- Methyl 5-amino-2-fluorophenylacetate
- Methyl 5-amino-2-iodophenylacetate
Uniqueness
Methyl 5-amino-2-bromophenylacetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
InChI Key |
LKBSRLIAWJXNBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
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